1-(Naphthalen-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)cyclopropan-1-ol typically involves the reaction of naphthalene derivatives with cyclopropane intermediates. One common method includes the use of cyclopropanation reactions where a naphthalene derivative is reacted with a cyclopropane precursor under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthaldehyde derivatives, while substitution can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
1-(Naphthalen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The cyclopropane ring and naphthalene moiety can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Naphthalen-2-yl)cyclopropan-1-amine: This compound has a similar structure but with an amine group instead of an alcohol.
1-(Naphthalen-2-yl)cyclopropan-1-ol derivatives: Various derivatives with different substituents on the naphthalene ring or cyclopropane ring.
Uniqueness: this compound is unique due to its specific combination of a cyclopropane ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H12O |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-naphthalen-2-ylcyclopropan-1-ol |
InChI |
InChI=1S/C13H12O/c14-13(7-8-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8H2 |
InChI Key |
HQOBLLAUUZGAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.